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molecular formula C13H18O5 B1650193 4-Butyloxy-3,5-dimethoxybenzoic acid CAS No. 1147-84-8

4-Butyloxy-3,5-dimethoxybenzoic acid

Cat. No. B1650193
M. Wt: 254.28 g/mol
InChI Key: OVEWGFZLBASBNE-UHFFFAOYSA-N
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Patent
US07126027B2

Procedure details

Methyl syringate (10 g, 0.047 mol) and potassium carbonate (8.5 g, 0.061 mol) were stirred in acetophenone (100 mL) at 135° C. Butyl bromide (6.6 mL, 0.061 mol) was added dropwise over 1.5 h and the reaction was stirred over 18 h at 135° C. The reaction was cooled, filtered and the inorganic solids washed with acetone (20 mL). The combined filtrate was concentrated under high vacuum to give a red oil which was redissolved in ether (50 mL) and washed with 2N aqueous NaOH (2×10 mL) and water (3×10 mL). The organic layer was dried using anhydrous NaSO4 and the solvent removed under reduced pressure. The crude product was redissolved in methanol (250 mL) followed by addition of aqueous potassium hydroxide (44%, 20 mL). After heating at reflux for 2 h the reaction mixture was allowed to cool down to room temperature and left to rest over 18 h. The solvent was then concentrated under reduced pressure, the residue reconstituted in water (100 mL) and the resulting aqueous solution washed with ether (3×30 mL). The aqueous layer was acidified to pH=1 with 5N HCl and the precipitated product collected by filtration. The crude product was recrystallised from methanol to give 6.1 g, 51% yield of 4-butyloxy-3,5-dimethoxybenzoic acid as a colourless solid. 1H NMR (CDCl3) δ: 0.98 (t, J=5.1 Hz, 3H), 1.49 (m, 2H), 1.74 (m, 2H), 3.91 (s, 6H), 4.06 (t, J=5 Hz, 2H), 7.37 (s, 2H). MS m/z 255.4 (MH+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:14]C)(=[O:13])[C:2]1[CH:12]=[C:9]([O:10][CH3:11])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:22](Br)[CH2:23][CH2:24][CH3:25]>C(C1C=CC=CC=1)(=O)C.CCOCC>[CH2:22]([O:8][C:7]1[C:4]([O:5][CH3:6])=[CH:3][C:2]([C:1]([OH:14])=[O:13])=[CH:12][C:9]=1[O:10][CH3:11])[CH2:23][CH2:24][CH3:25] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)OC
Name
Quantity
8.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
6.6 mL
Type
reactant
Smiles
C(CCC)Br
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred over 18 h at 135° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the inorganic solids washed with acetone (20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a red oil which
WASH
Type
WASH
Details
washed with 2N aqueous NaOH (2×10 mL) and water (3×10 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was redissolved in methanol (250 mL)
ADDITION
Type
ADDITION
Details
followed by addition of aqueous potassium hydroxide (44%, 20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h the reaction mixture
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool down to room temperature
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to rest over 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was then concentrated under reduced pressure
WASH
Type
WASH
Details
the resulting aqueous solution washed with ether (3×30 mL)
FILTRATION
Type
FILTRATION
Details
the precipitated product collected by filtration
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallised from methanol

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(CCC)OC1=C(C=C(C(=O)O)C=C1OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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